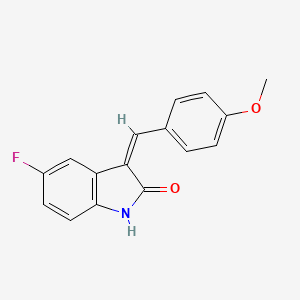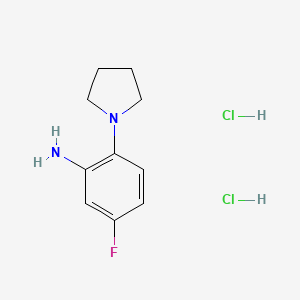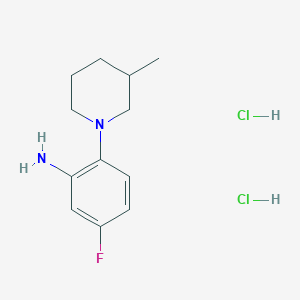
5-fluoro-3-(4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a fluorine atom, a methoxy group, and a benzylidene group attached to an indolone core. The exact structure can be determined using various spectroscopic techniques.Scientific Research Applications
5-fluoro-3-(4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one(4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one has a wide range of applications in scientific research. It has been used as a starting material for the synthesis of various pharmaceuticals, such as anticonvulsants and anti-inflammatory drugs. In addition, the compound has been studied extensively for its structure-activity relationship and its mechanism of action. It has also been used as a model compound for the study of enzyme-catalyzed reactions and for the development of new catalysts.
Mechanism of Action
Target of Action
The compound “5-fluoro-3-(4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one” is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar indole derivatives have been reported to exhibit antiviral activity . For instance, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole have shown potent antiviral activity against a broad range of RNA and DNA viruses .
Biochemical Pathways
Indole derivatives have been associated with a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been found to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, thereby reducing the impact of carbohydrates on blood glucose .
Result of Action
Similar indole derivatives have shown a variety of biological effects, including antiviral, anti-inflammatory, and anticancer activities .
Advantages and Limitations for Lab Experiments
The use of 5-fluoro-3-(4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one(4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one in laboratory experiments has several advantages. The compound is relatively inexpensive and can be synthesized in high yields. In addition, it is a stable compound and has been found to have a wide range of applications in medicinal and scientific research. However, the compound has some limitations. It is not soluble in water, and it can be difficult to purify. In addition, the exact mechanism of action is still unclear and further research is needed to better understand its biochemical and physiological effects.
Future Directions
There are several potential future directions for the use of 5-fluoro-3-(4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one(4-methoxybenzylidene)-1,3-d
Safety and Hazards
Biochemical Analysis
Biochemical Properties
5-Fluoro-3-(4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one plays a significant role in biochemical reactions, primarily through its interactions with enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as α-glucosidase, which is involved in carbohydrate metabolism . The inhibition of α-glucosidase by this compound results in a decrease in glucose production from carbohydrates, thereby potentially reducing postprandial blood glucose levels
Cellular Effects
The effects of this compound on various cell types and cellular processes are of particular interest. This compound has been observed to influence cell function by modulating cell signaling pathways and gene expression . For instance, it may affect the expression of genes involved in metabolic processes and cellular stress responses. Furthermore, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit α-glucosidase is a prime example of its molecular mechanism of action . By binding to the active site of the enzyme, this compound prevents the enzyme from catalyzing the hydrolysis of glycosidic bonds, thereby reducing glucose production
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to assess its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that the compound remains stable under standard laboratory conditions for extended periods
Dosage Effects in Animal Models
The effects of this compound at different dosages have been evaluated in animal models to determine its therapeutic potential and safety profile. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biochemical and cellular changes . At very high doses, this compound may cause toxic or adverse effects, such as cellular stress and metabolic imbalances . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound’s inhibition of α-glucosidase is a key aspect of its metabolic role, as it affects carbohydrate metabolism and glucose production . Additionally, this compound may influence other metabolic pathways by modulating the activity of enzymes involved in lipid and protein metabolism
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. The compound is likely transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, this compound may interact with binding proteins that facilitate its distribution to various cellular compartments . The compound’s localization and accumulation within specific tissues can influence its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound may be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals or post-translational modifications . The localization of this compound within these compartments can affect its interactions with biomolecules and its overall biological activity
properties
IUPAC Name |
(3Z)-5-fluoro-3-[(4-methoxyphenyl)methylidene]-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO2/c1-20-12-5-2-10(3-6-12)8-14-13-9-11(17)4-7-15(13)18-16(14)19/h2-9H,1H3,(H,18,19)/b14-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCORKUCKOYYSTL-ZSOIEALJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C3=C(C=CC(=C3)F)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C3=C(C=CC(=C3)F)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Bromo-N-[4-(1-piperidinylsulfonyl)phenyl]-acetamide](/img/structure/B1389711.png)
![2-Bromo-N-{2-[(4-methyl-1-piperidinyl)carbonyl]-phenyl}acetamide](/img/structure/B1389712.png)
![5-[(2-Bromoacetyl)amino]-2-chloro-N-cyclohexylbenzamide](/img/structure/B1389716.png)
![N-[4-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide](/img/structure/B1389717.png)
![4-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide](/img/structure/B1389719.png)








